molecular formula C23H29N3O6S B2632116 N1-(3-methoxyphenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898445-93-7

N1-(3-methoxyphenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B2632116
CAS RN: 898445-93-7
M. Wt: 475.56
InChI Key: FDKKLIBNHOLDTG-UHFFFAOYSA-N
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Description

N1-(3-methoxyphenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H29N3O6S and its molecular weight is 475.56. The purity is usually 95%.
BenchChem offers high-quality N1-(3-methoxyphenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-methoxyphenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Radiochemical Applications

Research has demonstrated the synthesis of radiolabeled compounds, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F] NIDA-42033), showcasing the feasibility of nucleophilic displacement for the study of CB1 cannabinoid receptors in the brain using positron emission tomography (PET) (Katoch-Rouse & Horti, 2003).

Electrochemical Studies

Electrochemical analysis of N-acyl and N-sulfonyl piperidine derivatives revealed insights into the anodic methoxylation processes, demonstrating how different electrolytes and anodes influence the formation of α-monomethoxy and α,α'-dimethoxy derivatives (Golub & Becker, 2015).

Anticancer Potential

Several studies have synthesized and evaluated derivatives for their potential as anticancer agents. Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were found to show promising anticancer activity, necessitating further in vivo studies to confirm their therapeutic usefulness (Rehman et al., 2018).

Uroselective α1-Adrenergic Receptor Antagonism

Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines have been developed as α1-adrenoceptor antagonists with a uroselective profile, offering potential for therapeutic applications in urology without significant blood pressure effects (Rak et al., 2016).

Alzheimer’s Disease Drug Candidates

New heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives have been synthesized and evaluated as potential drug candidates for Alzheimer’s disease, highlighting the importance of enzyme inhibition activity against acetylcholinesterase (AChE) for therapeutic development (Rehman et al., 2018).

Structural and Computational Analysis

Crystal structure studies, along with Hirshfeld surface analysis and DFT calculations, have been conducted on novel piperazine derivatives to understand their electrophilic and nucleophilic nature, providing insights into molecular interactions and stability (Kumara et al., 2017).

properties

IUPAC Name

N'-(3-methoxyphenyl)-N-[2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O6S/c1-31-19-9-11-21(12-10-19)33(29,30)26-15-4-3-7-18(26)13-14-24-22(27)23(28)25-17-6-5-8-20(16-17)32-2/h5-6,8-12,16,18H,3-4,7,13-15H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKKLIBNHOLDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-methoxyphenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

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